molecular formula C49H53NO14 B8820329 Paclitaxel IMpurity O CAS No. 219783-77-4

Paclitaxel IMpurity O

Cat. No.: B8820329
CAS No.: 219783-77-4
M. Wt: 879.9 g/mol
InChI Key: SESDEFPIFUOEIX-UFWAFWIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

The profiling of impurities in active pharmaceutical ingredients (APIs) is a mandatory and critical component of drug development and manufacturing. globalpharmatek.comresearchgate.net Regulatory bodies, including the International Council for Harmonisation (ICH), mandate rigorous impurity analysis to ensure the quality, safety, and efficacy of pharmaceutical products. pharmaffiliates.comjpionline.org Impurities are defined as any component present in a drug substance that is not the desired chemical entity. jpionline.orggmpinsiders.com Even in trace amounts, these unwanted chemicals can significantly impact a drug's stability and therapeutic effectiveness. pharmaffiliates.comglobalresearchonline.net

The process of impurity profiling involves the detection, identification, quantification, and control of impurities that may originate from starting materials, synthetic pathways, degradation, or storage. globalpharmatek.compharmaffiliates.comsimsonpharma.com This systematic approach is essential for several reasons:

Patient Safety: The primary concern is the potential toxicity of impurities. pharmaffiliates.com Regulatory guidelines, such as ICH Q3A, establish thresholds for reporting, identification, and qualification of impurities to mitigate risks to patients. pharmaffiliates.comjpionline.org

Drug Efficacy and Stability: Impurities can degrade the API, leading to a loss of potency and the formation of new, potentially harmful substances. globalpharmatek.comglobalresearchonline.net Understanding degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product. globalpharmatek.com

Process Optimization: Analyzing the impurity profile can reveal inefficiencies in the manufacturing process. globalpharmatek.com This information allows for the optimization of reaction conditions to minimize the formation of process-related impurities. globalpharmatek.com

Regulatory Compliance: Comprehensive impurity data is a non-negotiable part of any new drug application submitted to regulatory authorities like the FDA and EMA. globalpharmatek.compharmaffiliates.com Adherence to ICH guidelines, such as Q3A for new drug substances and Q3B for new drug products, is required for market approval. pharmaffiliates.comeuropa.eu

The ICH has established specific thresholds for impurities based on the maximum daily dose of the drug. For an API with a maximum daily dose of up to 2g/day, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%. pharmaffiliates.com Any impurity found at or above the identification threshold must be structurally characterized, and any impurity exceeding the qualification threshold must have its biological safety established. ich.org

Overview of Paclitaxel (B517696): Production and Purity Challenges

Paclitaxel is a complex diterpenoid compound originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. himpharm.com Its intricate molecular structure and significant therapeutic use have driven the development of various production methods, each presenting unique purity challenges. nih.gov

Production Methods:

Natural Extraction: The initial method involved direct extraction from yew tree bark. google.com However, this process is inefficient due to the extremely low concentration of Paclitaxel in the bark (as low as 0.01-0.05%), and it raises significant environmental concerns due to the slow-growing nature of the trees. nih.govgoogle.com

Semi-synthesis: This is the most common large-scale production method. It involves extracting a more abundant precursor, such as 10-deacetylbaccatin III (10-DAB), from the needles of various Taxus species. himpharm.comlgcstandards.com The 10-DAB molecule is then chemically modified to synthesize Paclitaxel. lgcstandards.com While more sustainable, this multi-step chemical process can introduce process-related impurities. chinjmap.comchinjmap.com

Plant Cell Fermentation/Culture: This method uses cell cultures of Taxus species in bioreactors to produce Paclitaxel. himpharm.comnih.gov It offers a more controlled and potentially scalable alternative, but yields can be low, and the purification process remains complex. nih.gov

Purity Challenges: Regardless of the production method, achieving high-purity Paclitaxel is a significant challenge. The crude extract contains a complex mixture of structurally similar compounds known as taxanes. wisdomlib.org These related substances are often co-extracted and are difficult to separate from the final product. google.comwisdomlib.org Furthermore, the Paclitaxel molecule itself can degrade or undergo epimerization (a change in the orientation of atoms at a stereocenter) under certain conditions, leading to the formation of degradation impurities like 7-epipaclitaxel. lgcstandards.comresearchgate.net The complexity of purification often requires multiple chromatographic steps, which can be costly and time-consuming. google.comwisdomlib.org

Classification and Origin of Pharmaceutical Impurities Relevant to Paclitaxel

Pharmaceutical impurities are generally classified into three main categories according to ICH guidelines: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.comich.orgganeshremedies.com These classifications are directly applicable to the impurities found in Paclitaxel.

Organic Impurities: These are the most common type of impurities found in Paclitaxel and can arise from various sources. ganeshremedies.com They are often structurally similar to Paclitaxel, making them difficult to detect and remove.

Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic process, such as Baccatin (B15129273) III or 10-deacetylbaccatin III, can be carried through to the final product. ganeshremedies.comsenieer.comanantlabs.com

By-products: These are unintended compounds formed during the synthesis of Paclitaxel. ganeshremedies.comsenieer.com An example is Cephalomannine, a natural taxane (B156437) that differs from Paclitaxel only in the side chain attached at the C-13 position and is a common impurity in Paclitaxel derived from natural sources or semi-synthesis. chinjmap.comresearchgate.net

Degradation Products: These impurities form when the drug substance degrades due to exposure to light, temperature, pH, or reaction with other components. globalresearchonline.netveeprho.com A well-known degradation product of Paclitaxel is 7-epipaclitaxel. lgcstandards.comresearchgate.net

Inorganic Impurities: These impurities are derived from the manufacturing process and are typically non-carbon-based substances. gmpinsiders.comveeprho.com

Reagents, Ligands, and Catalysts: Chemicals used in the synthetic steps that are not completely removed during purification. gmpinsiders.comveeprho.com

Heavy Metals or Other Residual Metals: These can be introduced from equipment or as trace components in reagents. ich.orgganeshremedies.com

Filter Aids and Charcoal: Materials like diatomaceous earth or activated carbon used during purification that may shed particles into the product. ganeshremedies.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not fully removed. gmpinsiders.comganeshremedies.com Solvents such as methanol (B129727), acetonitrile (B52724), or hexane (B92381) are commonly used in the production and purification of Paclitaxel and must be controlled within strict limits. himpharm.comwisdomlib.org

Impurity ClassificationOriginExamples Relevant to Paclitaxel
Organic ImpuritiesStarting materials, by-products, intermediates, degradation products. ganeshremedies.comCephalomannine, 7-epipaclitaxel, 10-deacetylpaclitaxel, Baccatin III. researchgate.netanantlabs.com
Inorganic ImpuritiesManufacturing process (reagents, catalysts, heavy metals). gmpinsiders.comResidual metals from catalysts, inorganic salts. ich.org
Residual SolventsSolvents used in synthesis and purification. ganeshremedies.comMethanol, Acetonitrile, Hexane. himpharm.comwisdomlib.org

Defining Paclitaxel Impurity O within the Impurity Landscape

Within the complex array of potential Paclitaxel-related substances, this compound is a specified impurity listed in the European Pharmacopoeia. scribd.comuspbpep.com It is identified chemically as N-Debenzoyl-N-Cinnamoyl Paclitaxel . pharmaffiliates.comsimsonpharma.com

This impurity is structurally very similar to Paclitaxel. The core taxane ring and the C-13 side chain are intact. The key difference lies in the N-acyl group on the C-13 side chain. In Paclitaxel, this is a benzoyl group. In Impurity O, the benzoyl group is replaced by a cinnamoyl group. simsonpharma.com This modification makes it a process-related organic impurity, likely arising from a precursor or reagent used during the semi-synthetic process.

The European Pharmacopoeia outlines specific liquid chromatography methods to identify and control this compound and other related substances, assigning it a relative retention time of about 1.15 with respect to Paclitaxel under specified conditions. uspbpep.com Its presence and quantity are strictly monitored to ensure the quality and consistency of the final Paclitaxel API. uspbpep.com

CompoundIUPAC NameMolecular FormulaMolecular Weight (g/mol)
Paclitaxel(2α,4α,5β,7β,10β,13α)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate (B1203000) wikipedia.orgC₄₇H₅₁NO₁₄ wikipedia.org853.91 pharmaffiliates.com
This compound(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12-(benzoyloxy)-9-(((2R,3S)-3-cinnamamido-2-hydroxy-3-phenylpropanoyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca globalpharmatek.compharmaffiliates.combenzo[1,2-b]oxete-6,12b-diyl diacetate simsonpharma.comC₄₉H₅₃NO₁₄ pharmaffiliates.com879.94 pharmaffiliates.com

Properties

CAS No.

219783-77-4

Molecular Formula

C49H53NO14

Molecular Weight

879.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C49H53NO14/c1-27-33(62-45(58)39(55)38(31-18-12-8-13-19-31)50-36(54)23-22-30-16-10-7-11-17-30)25-49(59)43(63-44(57)32-20-14-9-15-21-32)41-47(6,34(53)24-35-48(41,26-60-35)64-29(3)52)42(56)40(61-28(2)51)37(27)46(49,4)5/h7-23,33-35,38-41,43,53,55,59H,24-26H2,1-6H3,(H,50,54)/b23-22+/t33-,34-,35+,38-,39+,40+,41-,43-,47+,48-,49+/m0/s1

InChI Key

SESDEFPIFUOEIX-UFWAFWIVSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)/C=C/C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C=CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

Formation Mechanisms and Degradation Pathways of Paclitaxel Impurity O

Theoretical Frameworks for Impurity Formation in Complex API Synthesis

The synthesis of complex Active Pharmaceutical Ingredients (APIs) like paclitaxel (B517696) is a multi-step process where the potential for impurity generation is significant. Impurities can be broadly categorized as organic, inorganic, and residual solvents. Organic impurities are of particular concern as they can be structurally similar to the API and may possess unwanted pharmacological or toxicological properties.

These impurities can originate from several sources:

Starting Materials and Intermediates: Impurities present in the initial raw materials or formed during intermediate stages can be carried through the synthesis and appear in the final product.

By-products: Unintended side reactions between starting materials, intermediates, or reagents can generate by-products.

Degradation Products: The API can degrade during the manufacturing process or upon storage.

Reagents, Ligands, and Catalysts: Residual amounts of these substances used in the synthesis may remain in the final API.

Theoretical prediction of potential impurities is a key aspect of modern pharmaceutical development and is guided by a thorough understanding of the reaction mechanisms, stability of intermediates, and potential for side reactions under various process conditions. google.comgoogle.com For paclitaxel, a complex diterpenoid, the control of process-related impurities is paramount. ru.nl Paclitaxel Impurity O, being an N-acyl analogue, is a classic example of a process-related impurity that could theoretically arise from the starting materials or a side reaction during the attachment of the side chain. researchgate.net

Degradation Kinetics and Pathways Leading to this compound from Paclitaxel

This compound is primarily understood as a process-related impurity rather than a degradation product of paclitaxel. Standard degradation studies on paclitaxel focus on reactions like hydrolysis of its ester groups, epimerization at the C-7 position, or opening of the oxetane (B1205548) ring. google.com The transformation of paclitaxel to Impurity O would require the cleavage of the stable N-benzoyl amide bond and its replacement with a cinnamoyl group, a reaction not observed under typical degradation stress conditions (acid, base, oxidation, light, or heat).

Therefore, there is no established degradation pathway or kinetic data for the conversion of paclitaxel to Impurity O. Its presence in a paclitaxel sample is indicative of issues related to the manufacturing process or the purity of the starting materials, not the stability of the final drug substance.

Specific Chemical Transformations (e.g., hydrolysis, oxidation, rearrangement, epimerization)

The chemical transformation that defines Impurity O is the substitution of the N-benzoyl group on the C-13 side chain with an N-cinnamoyl group. This is not a result of hydrolysis, oxidation, rearrangement, or epimerization of the paclitaxel molecule itself.

Instead, the critical chemical event is a competitive acylation or an erroneous synthesis . This occurs when the C-3' amino group of the paclitaxel side chain precursor is acylated by a cinnamoyl-containing reagent instead of the intended benzoyl-containing reagent during semi-synthesis. mdpi.comnih.gov

Influence of Reaction Conditions on Impurity O Formation

The formation of this compound is highly dependent on the conditions of the semi-synthesis, particularly during the acylation of the side chain's amino group. Key factors include:

Purity of Acylating Agents: The presence of cinnamoyl chloride as an impurity in benzoyl chloride, or cinnamoyl-CoA in enzymatic reactions, can lead to the formation of the corresponding N-cinnamoyl analogue. pnas.org

Specificity of Catalysts/Reagents: The selectivity of the reagents used to couple the side chain to the baccatin (B15129273) III core can influence the tolerance for alternative substrates. Less selective conditions might allow for the incorporation of impure side-chain precursors. google.comgoogle.com

Purification Methods: The efficiency of the final purification steps is critical in removing structurally similar impurities like Impurity O from the final paclitaxel product.

Role of Raw Materials and Intermediates in this compound Genesis

The origin of the cinnamoyl group is central to the formation of Impurity O. There are two primary sources for its genesis: natural occurrence and introduction during semi-synthesis.

Natural Product Co-isolation: The biosynthesis of paclitaxel in Taxus species involves a series of acyltransferases that utilize various acyl-CoA thioesters. It is known that diverse taxoids, including those with cinnamoyl groups, are naturally produced by the yew plant. pnas.orgwsu.edu N-debenzoyl-N-cinnamoyl-paclitaxel has been identified and isolated from Taxus species, meaning it can be present as a natural congener that is co-extracted and co-purified with paclitaxel. google.comresearchgate.net

Semi-synthetic Raw Materials: The most common industrial production of paclitaxel is via semi-synthesis, which typically involves coupling a synthetic N-benzoyl-β-phenylisoserine side chain (or a precursor like a β-lactam) to a naturally derived baccatin III core. mdpi.comgoogle.com Impurity O can be generated if the raw materials for this process are impure.

Impure Side-Chain Precursors: The synthetic side-chain itself may be contaminated with its cinnamoyl analogue.

Impure Acylating Agents: If the N-benzoyl group is introduced using an agent like benzoyl chloride, the presence of cinnamoyl chloride as a contaminant in this reagent will directly lead to the formation of Impurity O.

The following table summarizes the potential sources of this compound.

Source TypeSpecific OriginMechanism of Introduction
NaturalCo-extraction from Taxus species bark or needlesImpurity O (N-Cinnamoyl-N-debenzoyl-paclitaxel) is a naturally occurring taxoid that is isolated alongside paclitaxel. google.comresearchgate.net
Semi-SyntheticContamination in acylating agent (e.g., cinnamoyl chloride in benzoyl chloride)Competitive acylation of the C-3' amino group of the side-chain precursor during synthesis.
Use of impure side-chain precursorIncorporation of a pre-formed N-cinnamoyl side chain during the coupling reaction with the baccatin III core. mdpi.comgoogle.com

In Situ Formation of this compound during Paclitaxel Production Processes

In situ formation of this compound occurs exclusively during the semi-synthetic production process, specifically at the stage where the N-benzoyl side chain is constructed or attached. It is not a product of paclitaxel degradation but rather a co-product of its synthesis.

The key step is the esterification of the C-13 hydroxyl group of a protected baccatin III derivative with a protected N-benzoyl-β-phenylisoserine side chain. In many synthetic routes, this side chain is attached via a β-lactam intermediate. acs.orggoogle.com The N-benzoyl group is crucial for the drug's activity. If a cinnamoyl-containing contaminant is present in the reaction mixture—either as part of the side-chain precursor or as a reactive acylating species—it can compete with the benzoyl equivalent, leading to the in situ formation of N-Cinnamoyl-N-debenzoyl-paclitaxel. The relative amount of Impurity O formed would be proportional to the level of the cinnamoyl contaminant and the relative reactivity of the species involved.

Analytical Methodologies for Detection and Quantification of Paclitaxel Impurity O

Chromatographic Separation Techniques for Impurity O Isolation and Quantification

Chromatography is the cornerstone for separating Paclitaxel (B517696) Impurity O from the active pharmaceutical ingredient (API) and other related substances. The complexity of the impurity profile, which includes numerous structurally similar compounds, demands highly efficient and selective separation methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation Principles

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of paclitaxel and its impurities. researchgate.net Method development focuses on achieving adequate resolution between paclitaxel, Impurity O, and all other specified impurities.

Key principles in developing and validating an HPLC method for Paclitaxel Impurity O include:

Column Selection: Reversed-phase columns, particularly C18 and C8, are standard choices. An Agilent Eclipse XDB-C18 column (150×4.6 mm, 3.5 μm) has been shown to be effective. nih.gov

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (like water or a buffer) and an organic solvent (typically acetonitrile) is common. nih.govsci-hub.st The gradient is optimized to separate closely eluting peaks. For instance, a gradient of acetonitrile (B52724) and water can effectively resolve paclitaxel from its related compounds. nih.gov

Flow Rate and Temperature: A typical flow rate is between 1.0 and 1.2 mL/min, and the column is often maintained at an elevated temperature, such as 40°C, to improve peak shape and reproducibility. nih.govrroij.com

Detection: UV detection is standard, with the wavelength typically set at 227 nm, where paclitaxel and its related impurities exhibit strong absorbance. nih.govrroij.com

According to the European Pharmacopoeia, a specific HPLC method allows for the identification of Impurity O based on its relative retention time. In the prescribed system, this compound has a relative retention time of approximately 1.15 with respect to the paclitaxel peak. scribd.com

Validation of the method is performed according to International Council on Harmonisation (ICH) guidelines, ensuring the method is specific, linear, accurate, precise, and robust. longdom.org

Table 1: Example of HPLC Method Parameters for Paclitaxel Impurity Analysis

Parameter Condition Source
Column Agilent Eclipse XDB-C18 (150×4.6 mm, 3.5 μm) nih.gov
Mobile Phase Acetonitrile and Water (Gradient Elution) nih.gov
Flow Rate 1.2 mL/min nih.gov
Column Temp. 40°C nih.gov
Detection UV at 227 nm nih.gov

| Injection Vol. | 10 µL | sci-hub.st |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for impurity profiling. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to faster analysis times and superior resolution. thermofisher.comnih.gov These capabilities are highly advantageous for resolving complex impurity profiles like that of paclitaxel, where Impurity O may co-elute with other substances in a standard HPLC run. nih.gov UHPLC methods enhance the ability to accurately quantify low-level impurities, ensuring a more precise and reliable assessment of drug substance purity. thermofisher.com

Gas Chromatography (GC) Considerations for Volatile Impurities (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of paclitaxel analysis, GC is not suitable for the detection and quantification of related substances like Impurity O. Paclitaxel and its degradation impurities are large, complex, and non-volatile molecules, making them incompatible with GC analysis. researchgate.net Instead, GC, often coupled with a flame ionization detector (FID) and headspace sampling, is the method of choice for determining residual solvents (volatile organic impurities) that may be present from the manufacturing process. researchgate.netresearchgate.net

Orthogonal Chromatographic Approaches for Comprehensive Impurity Profiling

Relying on a single chromatographic method may not be sufficient to detect all potential impurities in a complex mixture. An orthogonal approach utilizes two or more dissimilar separation systems to provide a more comprehensive impurity profile. nih.gov The goal is to use methods with different selectivity mechanisms to ensure that impurities co-eluting in one system are resolved in another. nih.govajprd.com

For paclitaxel analysis, this could involve:

Using a different column chemistry (e.g., a Phenyl or Cyano column in addition to a C18).

Employing a different organic modifier in the mobile phase (e.g., methanol (B129727) instead of acetonitrile).

Varying the mobile phase pH to alter the ionization state and retention of impurities.

This approach increases confidence that all impurities, including Impurity O, have been successfully detected and quantified. nih.gov

Spectroscopic Detection Methods in Conjunction with Chromatography

Spectroscopic detectors are essential components of chromatographic systems, providing the means to visualize and quantify the separated compounds as they elute from the column.

Ultraviolet-Visible (UV-Vis) Spectroscopy Integration in HPLC Detection

UV-Visible (UV-Vis) spectroscopy is the most common detection method integrated with HPLC for the analysis of paclitaxel impurities. nih.gov Paclitaxel possesses chromophores that absorb light in the UV region. A UV detector is set to a specific wavelength, typically around 227 nm or 230 nm, which corresponds to a high absorbance for paclitaxel and its structurally related impurities. rroij.comderpharmachemica.comnih.gov As Impurity O is a related substance, it is expected to share a similar UV absorption profile, allowing for its detection and quantification at this wavelength. The detector's response (peak area) is proportional to the concentration of the impurity, enabling accurate quantification against a reference standard. derpharmachemica.com

Table 2: Relative Retention Times (RRT) of Selected Paclitaxel Impurities

Impurity Name Approximate Relative Retention Time (RRT)
Impurity A (Cephalomannine) 0.90
Impurity R 0.93
Impurity H 0.96
Paclitaxel 1.00
Impurity Q and P 1.02
Impurity C 1.05
Impurity D 1.07
Impurity O and E 1.15
Impurity F 1.20

Data based on the European Pharmacopoeia 11.0 monograph for Paclitaxel. scribd.com

Mass Spectrometry (MS) Techniques for Impurity O Detection and Characterization

Mass spectrometry is an indispensable tool for the structural characterization of unknown impurities due to its high sensitivity and specificity. americanpharmaceuticalreview.com When coupled with liquid chromatography, it provides a powerful platform for separating, identifying, and quantifying impurities like Impurity O. americanpharmaceuticalreview.comnih.gov

LC-MS is the foundational technique for impurity profiling. americanpharmaceuticalreview.com It provides the molecular weight of an impurity as it elutes from the HPLC column. americanpharmaceuticalreview.com Using electrospray ionization (ESI) in positive ion mode is common for analyzing polar, non-volatile compounds like paclitaxel and its related substances. researchgate.net The initial LC-MS analysis yields the mass-to-charge ratio (m/z) of the impurity's molecular ion, which is the first crucial piece of information in its identification. americanpharmaceuticalreview.com For example, an LC-MS analysis of a paclitaxel sample might reveal co-eluting components with [M+H]+ ions at m/z 535 and 581, indicating the presence of two distinct impurities. americanpharmaceuticalreview.com

Table 1: Example LC-MS Parameters for Paclitaxel Impurity Analysis
ParameterConditionReference
ColumnC18 reverse-phase (e.g., 2.1 x 150 mm, 3.5 µm) plos.orgnih.gov
Mobile PhaseGradient of Acetonitrile and 0.1% Formic Acid in Water plos.orgnih.gov
Flow Rate0.2 - 1.2 mL/min researchgate.netoup.com
Ionization SourceElectrospray Ionization (ESI), Positive Mode researchgate.netnih.gov
MS DetectorTriple Quadrupole or Ion Trap nih.govmdpi.com

Tandem mass spectrometry (MS/MS) is used to generate structural information by fragmenting the impurity's molecular ion and analyzing the resulting product ions. americanpharmaceuticalreview.com By comparing the fragmentation pattern of Impurity O with that of the paclitaxel standard, structural similarities and differences can be deduced. nih.govresearchgate.net The fragmentation of paclitaxel typically involves the cleavage of the ester side chain and losses from the baccatin (B15129273) core. nih.govresearchgate.net For instance, a common fragmentation for paclitaxel (m/z 854.5) is the transition to m/z 569.3. plos.orgnih.gov If Impurity O shows a similar loss from its molecular ion, it suggests the core structure is likely intact. A comprehensive MS/MS analysis can help pinpoint the exact location of a modification, such as an epimerization or a change in a substituent, leading to the elucidation of the impurity's structure. nih.govresearchgate.net

Table 2: Common MS/MS Fragment Ions for Paclitaxel Structure Elucidation
Precursor Ion (m/z)Product Ion (m/z)Associated Structural MoietyReference
854.5 [M+H]+569.3Baccatin III core after loss of side chain plos.orgnih.gov
854.5 [M+H]+286.3N-benzoyl-(2R,3S)-3-phenylisoserine side chain plos.org
569.3509.3Loss of acetic acid from Baccatin III core researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with mass accuracy < 5 ppm), which are crucial for determining the elemental composition of an unknown impurity. americanpharmaceuticalreview.comnih.gov While standard LC-MS provides a nominal mass, HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can distinguish between ions with very similar masses. americanpharmaceuticalreview.commdpi.com This capability significantly reduces the number of possible chemical formulas for Impurity O, often leading to a single, unambiguous elemental composition. nih.gov For example, HRMS could confidently assign the elemental composition of an impurity ion at m/z 581 as C28H34O9ClS with a mass accuracy of 0.18 ppm, information that is vital for definitive structural identification. americanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Sample Preparation Strategies for Impurity O Analysis

Effective sample preparation is critical for accurately analyzing trace-level impurities, especially from complex pharmaceutical formulations. researchgate.netscispace.com The goal is to extract Impurity O and paclitaxel from the sample matrix, which may contain excipients like Cremophor EL or human serum albumin, while minimizing analyte loss. scispace.commdpi.com

Common strategies include:

Direct Dilution: For simple formulations, direct dilution with a suitable organic solvent like acetonitrile or methanol can be sufficient. jneonatalsurg.com

Liquid-Liquid Extraction (LLE): This involves extracting the analytes from an aqueous sample into an immiscible organic solvent, such as diethyl ether. researchgate.net

Solid-Phase Extraction (SPE): This is a highly effective and common technique for cleaning up complex samples. researchgate.netmdpi.commdpi.com The sample is loaded onto an SPE cartridge (e.g., cyanopropyl silica), which retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a strong solvent. researchgate.netmdpi.com This method is particularly useful for removing proteins and polymers from formulations. mdpi.com

Protein Precipitation: For plasma or albumin-bound samples, proteins are precipitated using an organic solvent like acetonitrile, and the supernatant containing the analytes is collected for analysis. plos.org

Emulsion Breaking: For emulsion-based formulations, an initial step to break the emulsion is required. This can be achieved by adding anhydrous sodium sulfate, followed by extraction with solvents like methanol and ethyl ether to isolate the drug from oils and other excipients. researchgate.netscispace.com

The choice of method depends on the sample matrix and the concentration of the impurity. scispace.com For trace analysis, a concentration step, such as evaporation of the solvent under a stream of nitrogen, is often employed after extraction. researchgate.netscispace.com

Validation Principles for Analytical Methods of Impurity O

To ensure that an analytical method is suitable for its intended purpose—in this case, the reliable detection and quantification of Impurity O—it must be validated according to guidelines from the International Conference on Harmonisation (ICH). longdom.orgconicet.gov.ar The validation process demonstrates that the method is specific, sensitive, accurate, precise, and robust. oup.comjneonatalsurg.com

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, degradation products, and excipients. jneonatalsurg.com This is often demonstrated by analyzing blank and placebo samples and by performing forced degradation studies to show that the impurity peak is well-resolved from others. longdom.orgconicet.gov.ar

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. oup.comlongdom.org A calibration curve is generated by plotting peak area against known concentrations, and the correlation coefficient (R²) should be close to 1. longdom.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. conicet.gov.arrroij.com These values determine the sensitivity of the method.

Accuracy: The closeness of the test results to the true value. It is typically assessed by spiking the sample with known amounts of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the expected level) and calculating the percent recovery. oup.comrroij.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). oup.com It is usually expressed as the relative standard deviation (%RSD). rroij.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. mdpi.comjneonatalsurg.com

Table 3: Typical Validation Parameters for an HPLC Method for Paclitaxel Impurities
ParameterTypical Acceptance CriteriaReference
Linearity (R²)≥ 0.999 rroij.com
Accuracy (% Recovery)98.0% - 102.0% researchgate.netrroij.com
Precision (%RSD)< 2.0% oup.comresearchgate.net
LODe.g., 0.026 µg/mL rroij.com
LOQe.g., 0.085 µg/mL rroij.com
SpecificityPeak purity index > 0.99; No interference from placebo jneonatalsurg.com

Structural Elucidation of Paclitaxel Impurity O

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

One-dimensional NMR experiments provide the fundamental framework for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Paclitaxel (B517696) Impurity O is expected to show many signals similar to those of paclitaxel, particularly for the protons on the baccatin (B15129273) III core. The key differences would appear in the signals corresponding to the C13 side chain. The five protons of the benzoyl group in paclitaxel (typically found in the aromatic region, ~7.4-8.2 ppm) would be absent. In their place, signals corresponding to the cinnamoyl group would appear. This would include a new set of five aromatic protons from the phenyl ring and two distinctive vinylic protons from the -CH=CH- moiety, expected to appear as doublets in the olefinic region of the spectrum (~6.5-7.8 ppm).

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would retain the characteristic signals for the complex taxane (B156437) skeleton. The signals for the benzoyl carbonyl and aromatic carbons of paclitaxel would be replaced by those of the cinnamoyl group. This includes a new amide carbonyl signal and the signals for the vinylic and aromatic carbons of the cinnamoyl substituent. The distinct chemical shifts of the sp² hybridized carbons of the alkene and the new aromatic ring provide definitive evidence for the presence of the cinnamoyl group. libretexts.org

The table below provides an expected comparison of key chemical shifts for Paclitaxel versus Paclitaxel Impurity O, based on known substituent effects.

Interactive Table 1: Expected ¹H and ¹³C NMR Data Comparison

Group Paclitaxel (Observed) This compound (Expected) Comment
N-Acyl Group N-BenzoylN-CinnamoylStructural point of difference.
Aromatic Protons (¹H) ~7.4-8.2 ppm (5H, m)~7.3-7.6 ppm (5H, m)Signals from the new cinnamoyl phenyl group.
Vinylic Protons (¹H) N/A~6.5 ppm (1H, d), ~7.7 ppm (1H, d)Characteristic signals for the trans -CH=CH- protons of the cinnamoyl group.
Amide Carbonyl (¹³C) ~167 ppm~165-166 ppmChemical shift influenced by conjugation with the double bond.
Vinylic Carbons (¹³C) N/A~120 ppm, ~145 ppmTwo new signals confirming the alkene moiety.

2D NMR experiments are indispensable for unambiguously assigning the complex spectra of taxane derivatives and confirming the precise location and stereochemistry of substituents.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. rsc.org For this compound, COSY would be crucial to confirm the connectivity of the vinylic protons of the cinnamoyl group and to trace the spin systems throughout the taxane core, confirming that the core structure is un-altered.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). columbia.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, which is essential for interpreting the more complex HMBC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically 2-4 bonds). columbia.edu This is arguably the most critical experiment for confirming the identity of Impurity O. Key HMBC correlations would be expected between the NH proton of the side chain and the carbonyl carbon of the cinnamoyl group, as well as between the vinylic protons and the aromatic ring carbons, providing definitive proof of the N-cinnamoyl structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uninet.edu The IR spectrum of this compound would be very similar to that of paclitaxel, but with subtle, characteristic differences related to the N-acyl group.

Key expected absorption bands are detailed in the table below. The primary distinction would be the shift in the Amide I band (C=O stretch) and the appearance of a C=C stretching vibration from the cinnamoyl group.

Interactive Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
O-H (Hydroxyl)~3400-3500Stretching
N-H (Amide)~3300-3400Stretching
C-H (Aromatic/Vinylic)~3000-3100Stretching
C-H (Aliphatic)~2850-3000Stretching
C=O (Ester, Ketone)~1710-1740Stretching
C=O (Amide I)~1645-1655Stretching
C=C (Alkene)~1625-1640Stretching
C=C (Aromatic)~1600, ~1450Ring Stretching
C-O (Ester, Ether)~1050-1250Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically identifying conjugated systems (chromophores). Paclitaxel contains benzoyl and phenyl groups, giving it a characteristic UV absorption maximum around 227 nm. phytonbiotech.com this compound, with its N-cinnamoyl group, possesses a more extended conjugated system that includes the phenyl ring, the double bond, and the amide carbonyl. This extended conjugation is expected to shift the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to paclitaxel. The European Pharmacopoeia notes that chromatographic detection for paclitaxel and its impurities, including impurity O, is performed at 227 nm, indicating significant absorbance at this wavelength, though the λmax for Impurity O itself may be slightly higher. phytonbiotech.comhmdb.ca

X-ray Crystallography as a Definitive Structural Elucidation Tool (if applicable)

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice, yielding bond lengths, bond angles, and absolute stereochemistry. wikipedia.org While crystal structures for paclitaxel and several of its analogues have been reported, there is no publicly available crystal structure for this compound. researchgate.net If a suitable single crystal of the impurity could be isolated, X-ray diffraction analysis would provide unequivocal confirmation of its structure, including the conformation of the taxane core and the C13 side chain.

Computational Chemistry Approaches to Confirm Structural Assignments

In the absence of complete experimental data, computational chemistry serves as a valuable predictive tool. nih.gov Techniques such as Density Functional Theory (DFT) can be used to:

Calculate theoretical NMR and IR spectra. These calculated spectra can be compared with experimental data (when available) to support or refine structural assignments.

Determine the lowest energy (most stable) conformation of the molecule. This can provide insights into the spatial relationships between different parts of the molecule, which can be correlated with NOESY data.

Predict UV-Vis absorption maxima by modeling the electronic transitions between molecular orbitals.

Integration of Spectroscopic Data for Comprehensive Structural Determination

The structural elucidation of this compound is achieved through a synergistic interpretation of data from mass spectrometry (MS), Fourier-transform infrared (FT-IR) spectroscopy, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. Each technique provides unique insights into the molecular framework, and their combined analysis allows for a confident determination of the impurity's structure.

The molecular formula of this compound has been established as C₄₉H₅₃NO₁₄, with a corresponding molecular weight of approximately 879.94 g/mol . pharmaffiliates.compharmaffiliates.com The structure is characterized by the replacement of the N-benzoyl group on the C-13 side chain of paclitaxel with an N-cinnamoyl group.

While specific, detailed spectral data sets for this compound are not widely published in publicly accessible literature, the expected data can be inferred based on the known structures of paclitaxel and the cinnamoyl moiety. The structural confirmation would rely on the following analyses:

Mass Spectrometry (MS): High-resolution mass spectrometry would be expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of C₄₉H₅₃NO₁₄. The fragmentation pattern would be crucial. Key fragments would be anticipated from the loss of the C-13 side chain and the baccatin III core, similar to paclitaxel. A significant fragment ion would correspond to the cinnamoyl-substituted side chain, providing direct evidence for the structural modification.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

O-H stretching: A broad band around 3400-3500 cm⁻¹ due to the hydroxyl groups.

N-H stretching: A band in the region of 3300 cm⁻¹.

C=O stretching: Multiple sharp peaks between 1700-1750 cm⁻¹ for the ester and ketone carbonyl groups, and a distinct peak around 1645 cm⁻¹ for the amide carbonyl.

C=C stretching: A peak around 1600 cm⁻¹ for the aromatic rings and the alkene in the cinnamoyl group.

C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region.

The presence of the alkene stretch from the cinnamoyl group would be a key differentiator from the paclitaxel spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be complex due to the large number of protons in the molecule. However, specific resonances would be indicative of the cinnamoyl group. These would include signals for the vinyl protons of the double bond (typically in the 6.5-7.8 ppm region) and the aromatic protons of the cinnamoyl phenyl group, which would differ from those of the N-benzoyl group in paclitaxel. The characteristic signals for the paclitaxel core and the phenylisoserine (B1258129) side chain would remain largely unchanged.

¹³C NMR: The carbon NMR spectrum would provide further confirmation. The key evidence would be the presence of signals corresponding to the carbons of the cinnamoyl group, including the two vinyl carbons and the carbons of the additional phenyl ring. The chemical shift of the amide carbonyl carbon would also be affected by the conjugation with the double bond.

Strategies for Control and Mitigation of Paclitaxel Impurity O

Process Analytical Technology (PAT) Applications in Impurity Control

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal is to build quality into the product rather than testing it in post-production.

For an impurity like Paclitaxel (B517696) Impurity O, which arises from a specific side reaction during synthesis, PAT can be instrumental. In-line or on-line analytical tools can be integrated into the reaction vessel where the paclitaxel side chain is coupled to the baccatin (B15129273) III core. Spectroscopic methods such as Fourier-transform infrared (FTIR) or Raman spectroscopy, coupled with chemometric modeling, could potentially monitor the reaction in real-time. These techniques can detect the vibrational "fingerprints" of the reactants, the desired product, and critical impurities.

By continuously monitoring the reaction, it would be possible to detect the presence of the cinnamoyl-containing precursor or the formation of Impurity O itself. This real-time data allows for immediate intervention, such as adjusting reaction parameters or terminating the reaction at the optimal point to minimize impurity formation. Furthermore, PAT can be applied during downstream purification processes, such as chromatography, to monitor the separation efficiency and ensure the complete removal of Impurity O from the final product stream.

Optimization of Synthetic Routes to Minimize Impurity O Formation

The formation of Paclitaxel Impurity O is intrinsically linked to the synthetic pathway, particularly in semi-synthetic routes that involve the esterification of the C-13 hydroxyl group of a baccatin III derivative with a protected phenylisoserine (B1258129) side chain. Minimizing its formation requires careful optimization of the entire synthetic process.

The structure of this compound, N-Cinnamoyl-N-debenzoyl-paclitaxel, strongly suggests that its origin lies in the reagents used for the side-chain synthesis and attachment. The most probable cause is the presence of a cinnamoyl-containing analogue as a contaminant in the benzoyl-containing starting materials.

For instance, during the synthesis of the (2R,3S)-N-benzoyl-3-phenylisoserine side chain, if the benzoylating agent (e.g., benzoyl chloride) is contaminated with cinnamoyl chloride, a corresponding N-cinnamoyl side chain precursor will be formed. When this mixture of side-chain precursors is subsequently coupled with the baccatin III core, both paclitaxel and this compound will be produced.

Therefore, a critical control strategy is to implement stringent quality control and testing of all raw materials and reagents. This includes:

High-Purity Reagents: Sourcing and verifying the purity of benzoylating agents and other precursors to ensure they are free from cinnamoyl-related contaminants.

Intermediate Testing: Implementing analytical checks on the synthesized side-chain precursor before it is used in the coupling reaction to confirm the absence of the cinnamoyl analogue.

The conditions under which the side-chain coupling reaction is performed can significantly influence the relative rates of competing reactions and thus the impurity profile. While specific studies on optimizing conditions to prevent Impurity O are not widely published, general principles of chemical synthesis can be applied. Paclitaxel itself is known to be sensitive to pH, with the lowest degradation rates observed in acidic conditions (pH 3-5). core.ac.uk

Temperature: The activation energies for the desired benzoylation and the undesired cinnamoylation might differ. By carefully controlling the reaction temperature, it may be possible to find a window where the formation of paclitaxel is kinetically favored over the formation of Impurity O.

Reaction Time: Real-time monitoring via PAT can help determine the optimal reaction endpoint, preventing prolonged reaction times that might allow for the slower, undesired side reaction to proceed to a greater extent.

Solvents: The choice of solvent can affect the solubility and reactivity of both the desired and undesired reactants. Optimizing the solvent system could potentially enhance the selectivity of the reaction, favoring the formation of the correct product. mdpi.com

pH: Maintaining optimal pH is crucial, as deviations can lead to degradation of the paclitaxel core or promote side reactions. Paclitaxel is most stable under slightly acidic conditions. core.ac.uk

The esterification of the baccatin III core with the C-13 side chain is often facilitated by a coupling agent and a catalyst, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of 4-(dimethylamino)pyridine (DMAP). google.com The catalyst's role is to activate the carboxylic acid of the side chain, making it more susceptible to nucleophilic attack by the C-13 hydroxyl group.

The selectivity of this catalytic step is paramount. If a cinnamoyl-containing impurity is present in the side-chain precursor, a non-selective catalyst will activate both species, leading to the formation of Impurity O. A potential mitigation strategy involves the screening or engineering of catalysts that exhibit high substrate specificity. A catalyst could theoretically be designed to preferentially bind and activate the N-benzoyl side chain over the N-cinnamoyl analogue, thereby reducing the rate of Impurity O formation even in the presence of low-level contamination. While specific research into such selective catalysts for this particular impurity is limited, it represents a valid approach for process optimization.

Reaction Condition Optimization (e.g., temperature, pH, solvents, reaction time)

Purification Methodologies for Removal of this compound

Even with optimized synthesis, trace amounts of impurities are often unavoidable. Therefore, robust and efficient purification methods are essential to remove this compound to meet the stringent purity requirements for pharmaceutical use.

Chromatography is the primary technique for separating paclitaxel from its structurally similar impurities. pharmamanufacturing.comnih.gov The slight difference in chemical structure between paclitaxel and Impurity O—the replacement of a benzoyl group with a cinnamoyl group—results in different physicochemical properties, such as polarity, which allows for their separation.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for purifying paclitaxel to a high degree. mdpi.com Reversed-phase HPLC, typically using a C18-bonded silica (B1680970) stationary phase, is highly effective. The European Pharmacopoeia specifies an HPLC method for analyzing paclitaxel and its impurities, providing data on their separation characteristics. uspbpep.comscribd.com

Chromatographic Separation Parameters (European Pharmacopoeia)
Compound Relative Retention Time (RRT)
Paclitaxel1.00
This compound~1.15

Data from European Pharmacopoeia 6.0, relative to Paclitaxel retention time of approx. 50 min. uspbpep.com

The difference in relative retention time (RRT) confirms that Impurity O is less retained on a reversed-phase column than paclitaxel under the specified conditions, allowing for its separation. A typical preparative HPLC process would involve:

Dissolving the crude paclitaxel mixture in a suitable solvent.

Injecting large quantities of the solution onto a large-diameter preparative C18 column.

Eluting the compounds with a mobile phase, often a mixture of acetonitrile (B52724) and water, using either an isocratic or gradient method. nih.gov

Collecting fractions as they elute from the column, guided by UV detection (typically at 227 nm).

Fractions containing pure paclitaxel are pooled, while fractions containing Impurity O and other impurities are discarded.

Simulated Moving Bed (SMB) chromatography is another advanced technique used for challenging separations of structurally similar compounds like paclitaxel and its impurities, offering higher throughput and reduced solvent consumption compared to traditional batch chromatography. pharmamanufacturing.com

Crystallization and Recrystallization Strategies

Crystallization is a fundamental technique for the purification of solid compounds, including active pharmaceutical ingredients (APIs) like Paclitaxel. mt.com The process relies on the principle of differential solubility: the compound of interest and its impurities have different solubilities in a given solvent or solvent system. mnstate.edu By dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the desired compound preferentially crystallizes, leaving the impurities behind in the solvent. mt.commnstate.edu

For Paclitaxel, specific crystallization strategies have been developed to effectively remove process-related impurities and degradation products. A significant challenge in Paclitaxel purification is the removal of structurally similar impurities, such as epimers like 7-Epitaxol. lgcstandards.comgoogle.com Methods effective against these challenging impurities are also applicable to controlling levels of other impurities like this compound.

One highly effective method involves a specific ternary solvent system. google.com This process uses a mixture of a primary solvent (dichloromethane or chloroform), a co-solvent (acetone), and an anti-solvent (an alkane) to achieve high purity. The crude Paclitaxel is first dissolved in the dichloromethane (B109758)/acetone mixture, and then the alkane is added dropwise to induce crystallization. google.com This technique has been shown to increase Paclitaxel purity to over 99% with a high crystallization yield of over 92%. google.com The success of this method lies in the precise selection of solvents that maximize the solubility of Paclitaxel at high temperatures while minimizing it at lower temperatures, relative to its impurities.

The general steps for successful recrystallization include:

Solvent Selection : Identifying a solvent or solvent system in which Paclitaxel is highly soluble when hot but poorly soluble when cold. mnstate.edu Common solvent systems for organic compounds include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate. rochester.edu

Dissolution : Dissolving the impure Paclitaxel in the minimum amount of the hot solvent to create a saturated solution. mnstate.edu

Filtration (optional) : If insoluble impurities are present, a hot filtration step can be performed. mnstate.edu

Crystallization : Allowing the hot, saturated solution to cool slowly. Slow cooling is crucial as it promotes the formation of large, pure crystals. mnstate.edu

Collection and Washing : Collecting the purified crystals by filtration and washing them with a small amount of cold solvent to remove any adhering impurities. mnstate.edu

Other Separation Techniques (e.g., extraction, distillation, membrane filtration)

Beyond crystallization, several other separation techniques are employed in the purification of Paclitaxel to control impurities like Impurity O. These methods are often used in initial separation stages before final polishing by chromatography or crystallization. jsaer.com

Liquid-Liquid Extraction (LLE) is a primary method for the initial recovery of Paclitaxel from its source, such as plant cell cultures. jsaer.comnih.gov This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent phase. nih.gov Paclitaxel shows a high affinity for organic solvents like dichloromethane and chloroform, allowing it to be efficiently extracted from the aqueous medium. nih.gov The selectivity of LLE for Paclitaxel over its impurities can be influenced by the choice of solvent and the pH of the aqueous phase. For instance, studies have shown that adjusting the pH can significantly affect the partition coefficient and selectivity. Using n-hexane as a solvent, the highest selectivity for Paclitaxel over the related impurity Cephalomannine was observed at an acidic pH of 4.0. nih.gov

Membrane Separation techniques, such as reverse osmosis and ultrafiltration, offer an environmentally friendly approach to concentrating extracts and removing certain impurities. jsaer.commdpi.com Reverse osmosis, which uses a membrane with a pore size under 1 nm, can concentrate drug products. mdpi.com In one study, applying reverse osmosis to a yew extract increased the concentration of taxane (B156437) compounds fivefold, thereby reducing the burden on subsequent chromatographic steps. jsaer.com Membrane filtration can also be used to separate Paclitaxel from other taxanes based on their interactions with the membrane material. jsaer.com

Distillation is generally not suitable for purifying large, complex, and non-volatile molecules like Paclitaxel. However, related advanced techniques like molecular distillation, which operates under high vacuum, can sometimes be used for separating high-molecular-weight compounds. mdpi.com The primary separation workhorses for Paclitaxel remain extraction and chromatography. jsaer.comnih.gov

Storage and Stability Considerations for Paclitaxel to Prevent Impurity O Formation

Preventing the formation of Impurity O and other degradation products requires strict control over the storage conditions of both the Paclitaxel API and its formulated solutions. Paclitaxel is susceptible to degradation under various conditions, including exposure to non-optimal temperatures, light, and certain pH levels. longdom.orgrroij.com

Temperature: The stability of Paclitaxel is highly dependent on temperature. For the solid API, storage at refrigerated temperatures (2–8 °C) is recommended. sigmaaldrich.com Studies on Paclitaxel infusions show that stability is significantly longer at 2–8 °C compared to room temperature (25 °C). nih.gov For example, a 0.3 mg/mL infusion of Paclitaxel in 5% glucose stored in a glass container was stable for 20 days at 2-8 °C, but only for 7 days at 25 °C. nih.gov The primary limiting factor for stability in these infusions was precipitation of the drug. nih.gov

Light: Paclitaxel should be protected from light. sigmaaldrich.com Forced degradation studies have demonstrated that exposure to intense light can lead to the formation of various impurities, including isomers of Paclitaxel. researchgate.net Therefore, storing both the API and its solutions in light-protected containers is a critical measure to prevent degradation.

Concentration and Formulation: The concentration of Paclitaxel in a solution can also impact its stability. Research indicates that lower concentration infusions (0.3 mg/mL) are generally more stable than higher concentration ones (1.2 mg/mL). nih.gov Additionally, the choice of container is important. To avoid leaching of plasticizers like DEHP, it is recommended that Paclitaxel solutions be prepared and stored in glass, polypropylene, or polyolefin containers and administered through polyethylene-lined sets. pfizer.comglobalrph.com

Other Factors: Forced degradation studies show that Paclitaxel degrades in the presence of acids, bases, and oxidizing agents. rroij.comresearchgate.net This underscores the need to control the chemical environment and avoid exposure to reactive substances during storage and handling to prevent the formation of impurities.

Advanced Research Directions and Future Perspectives on Paclitaxel Impurity O

Development of Novel Analytical Techniques for Trace Impurity Profiling

The accurate detection and quantification of trace-level impurities are paramount in ensuring the quality and safety of Paclitaxel (B517696). While high-performance liquid chromatography (HPLC) remains a cornerstone for analyzing Paclitaxel and its related substances, advancements are continually being made to enhance sensitivity and resolution, particularly for trace impurities like Impurity O. researchgate.netresearchgate.netresearchgate.net Modern analytical approaches are moving towards more sophisticated and sensitive techniques to build comprehensive impurity profiles.

The integration of mass spectrometry (MS) with liquid chromatography (LC-MS) and tandem mass spectrometry (LC-MS/MS) has proven to be a powerful strategy for the structural elucidation of impurities and degradation products. nih.gov These hyphenated techniques provide not only retention time data but also valuable information on molecular mass and fragmentation patterns, which are crucial for identifying unknown impurities. nih.gov For instance, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully employed to create detailed impurity profiles of Paclitaxel from various sources, identifying numerous process-related impurities and degradation products. nih.govresearchgate.net

To address the challenges of analyzing complex sample matrices, such as those containing Cremophor® EL or albumin, two-dimensional liquid chromatography (2D-LC) methods have been developed. mdpi.com These online deproteinization and separation techniques can significantly reduce sample preparation time and improve analytical throughput by effectively removing interfering substances. mdpi.com Furthermore, the use of charged aerosol detectors (CAD) in conjunction with UV detectors in HPLC systems offers a mass-based detection approach that can be independent of the analyte's structure, providing a more accurate quantification of impurities, including those for which a reference standard is not available. researchgate.net

Other advanced chromatographic and spectrometric techniques are also being explored for their potential in trace impurity profiling. biomedres.us These include capillary electrophoresis, which has shown utility in separating Paclitaxel from its derivatives, and other forms of mass spectrometry like LC-Q-TOF-HRMS (liquid chromatography-quadrupole time-of-flight high-resolution mass spectrometry). biomedres.usrroij.com The continuous evolution of these analytical tools is essential for the detection and control of even minute levels of impurities like Paclitaxel Impurity O. biomedres.usrroij.com

Table 1: Advanced Analytical Techniques for Paclitaxel Impurity Profiling

TechniqueDescriptionAdvantages for Impurity O Profiling
HPLC-UV A standard chromatographic technique for separating and quantifying compounds. researchgate.netWell-established for routine analysis of known impurities.
LC-MS/MS Combines the separation power of LC with the mass analysis capabilities of tandem MS. nih.govmdpi.comEnables structural elucidation and identification of unknown trace impurities. nih.gov
UPLC-MS/MS A high-resolution version of LC-MS/MS offering faster analysis and better separation. nih.govresearchgate.netImproved sensitivity and speed for detailed impurity profiling. nih.gov
2D-LC Utilizes two different chromatographic columns for enhanced separation of complex mixtures. mdpi.comEffective for removing matrix interference and improving detection of trace impurities in complex formulations. mdpi.com
HPLC-UV-CAD Combines UV detection with a charged aerosol detector for mass-based quantification. researchgate.netAllows for more accurate quantification of impurities without the need for specific reference standards. researchgate.net
Capillary Electrophoresis A separation technique based on the differential migration of charged species in an electric field. rroij.comOffers an alternative separation mechanism for complex impurity mixtures. rroij.comrroij.com

Mechanistic Studies of Impurity O Formation at a Molecular Level

Understanding the formation pathways of this compound is critical for developing effective control strategies. The paclitaxel molecule is susceptible to degradation under various conditions, including exposure to acidic, basic, oxidative, and photolytic stress. nih.govresearchgate.netnih.gov Forced degradation studies are instrumental in identifying potential degradation products and elucidating the mechanisms by which they form. nih.govnih.gov

The complex structure of Paclitaxel, with its tetracyclic core and ester side chain, presents multiple reactive sites. lgcstandards.comnih.gov For example, the C-7 hydroxyl group is known to be prone to epimerization, particularly under basic conditions, leading to the formation of 7-epi-paclitaxel. lgcstandards.comgoogle.com The formation of other impurities, such as 10-deacetylpaclitaxel, occurs through the hydrolysis of the acetyl group at the C-10 position. nih.gov

The specific conditions that lead to the formation of Impurity O are a key area of research. Studies have shown that exposure to high-intensity light can generate a number of degradants, including various paclitaxel isomers. nih.govveeprho.com One study identified a specific paclitaxel isomer (C3-C11 bridge) as a major impurity resulting from light exposure on paclitaxel powder. nih.govresearchgate.net The molecular mechanism likely involves photochemical reactions that induce rearrangements within the paclitaxel structure. The intricate interplay of factors like pH, temperature, and light exposure can significantly influence the degradation pathways and the resulting impurity profile. researchgate.net A thorough understanding of these molecular mechanisms allows for the implementation of targeted strategies to prevent the formation of Impurity O during manufacturing and storage.

Green Chemistry Approaches for Impurity O Control

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to develop more sustainable and environmentally friendly processes. researchgate.netecancer.orgscispace.com In the context of Paclitaxel production, green chemistry offers promising avenues for minimizing the formation of impurities like Impurity O.

One significant advancement is the use of Plant Cell Fermentation (PCF®) technology. phytonbiotech.comepa.gov This method provides a more sustainable alternative to the traditional semi-synthetic route, which relies on extracting a precursor from yew tree leaves and involves multiple chemical transformations and the use of hazardous solvents. epa.gov PCF® technology utilizes cryopreserved cell banks and aqueous-based fermentation, significantly reducing solvent usage and producing a cleaner impurity profile. phytonbiotech.com By controlling the biosynthetic pathway at the cellular level, it is possible to reduce the formation of unwanted by-products.

Table 2: Green Chemistry Strategies for Paclitaxel Production and Impurity Control

StrategyDescriptionImpact on Impurity O Control
Plant Cell Fermentation (PCF®) Production of Paclitaxel using plant cell cultures in a controlled fermentation process. phytonbiotech.comepa.govResults in a cleaner impurity profile compared to traditional extraction methods, reducing the initial load of impurities. phytonbiotech.com
Non-Chromatographic Purification Methods like tandem cavitation fractional precipitation that use solvent systems to purify Paclitaxel without chromatography. researchgate.netReduces the use of organic solvents and can be optimized to selectively remove specific impurities. researchgate.net
Biocatalysis The use of enzymes to perform specific chemical transformations. researchgate.netCan lead to more selective reactions, reducing the formation of by-products and related impurities.
CRISPR-Guided DNA Methylation A genetic engineering tool to control gene expression in the biosynthetic pathway. frontiersin.orgOffers the potential to downregulate pathways that lead to the formation of specific impurities. frontiersin.org
Solvent Replacement Replacing hazardous organic solvents with greener alternatives in the manufacturing process. ecancer.orgReduces environmental impact and can alter reaction conditions to disfavor the formation of certain impurities.

Automated and High-Throughput Impurity Screening Methodologies

The demand for faster and more efficient analysis of pharmaceutical impurities has driven the development of automated and high-throughput screening (HTS) methodologies. researchgate.net These approaches are crucial for rapidly assessing the impurity profiles of a large number of samples, for instance, during process development, stability studies, and quality control.

High-throughput quantification of Paclitaxel and its metabolites in biological samples has been achieved using rapid HPLC-MS/MS methods. mdpi.com By optimizing sample preparation, often using 96-well solid-phase extraction (SPE) plates, and employing short chromatographic run times, a large number of samples can be analyzed efficiently. mdpi.com This principle can be directly applied to the screening of Impurity O in various sample matrices.

The integration of robotics and liquid handling systems with analytical instruments like HPLC and UPLC can fully automate the sample preparation and analysis workflow. This not only increases throughput but also improves the precision and reproducibility of the results by minimizing human error. researchgate.net The data generated from these HTS methods can be rapidly processed and analyzed using specialized software, allowing for quick identification of batches with atypical impurity profiles. Such automated systems are invaluable for monitoring manufacturing processes and ensuring consistent product quality.

Integrated Quality by Design (QbD) Approaches for Impurity O Management

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that aims to ensure product quality is built in from the outset. core.ac.ukiajps.comnih.gov For managing this compound, an integrated QbD approach is essential. This involves a comprehensive understanding of how raw material attributes and process parameters can affect the formation of this specific impurity. scribd.comrjptonline.org

The core elements of a QbD strategy for Impurity O management include:

Defining a Quality Target Product Profile (QTPP): This includes setting a stringent acceptance criterion for Impurity O based on safety and efficacy considerations. core.ac.uk

Identifying Critical Quality Attributes (CQAs): The level of Impurity O is a CQA that must be controlled. iajps.com

Risk Assessment: Identifying and ranking the process parameters and material attributes that could potentially impact the level of Impurity O. rjptonline.org

Developing a Design Space: Through Design of Experiments (DoE), a multidimensional combination and interaction of input variables (e.g., temperature, pH, light exposure) and process parameters that have been demonstrated to provide assurance of quality is established. molnar-institute.comijpsonline.com Operating within this design space ensures that the level of Impurity O remains below the specified limit.

Implementing a Control Strategy: This is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. biomedres.us It includes in-process controls and final product specifications for Impurity O. iajps.com

By applying QbD principles, manufacturers can move from a reactive "testing to quality" approach to a proactive "building in quality" paradigm, leading to a more robust and reliable process for controlling this compound. nih.govhelsinki.fi

Computational Modeling and Predictive Analytics for Impurity Formation

Computational modeling and predictive analytics are emerging as powerful tools in pharmaceutical development, offering the potential to forecast impurity formation and guide process optimization. By leveraging fundamental scientific principles and historical process data, these models can simulate the behavior of chemical systems and predict outcomes.

For this compound, computational models could be developed to predict its formation under various manufacturing and storage conditions. These models might incorporate:

Quantum mechanical calculations: To understand the electronic structure of the Paclitaxel molecule and identify the most likely sites for degradation reactions.

Molecular dynamics simulations: To study the conformational changes of Paclitaxel and its interaction with solvents and other molecules, providing insights into reaction pathways.

Kinetic modeling: To predict the rate of Impurity O formation as a function of temperature, pH, and reactant concentrations.

Predictive analytics, using techniques like machine learning and artificial intelligence, can analyze large datasets from manufacturing processes to identify complex relationships between process parameters and impurity levels. These models can then be used to predict the likelihood of a batch exceeding the specification for Impurity O and to identify the root causes of variability. By integrating these computational tools into the development and manufacturing lifecycle, it may be possible to proactively control and minimize the formation of this compound, further enhancing product quality and safety.

Q & A

Q. What analytical methods are recommended for identifying Paclitaxel Impurity O in pharmaceutical formulations?

To identify this compound, high-performance liquid chromatography (HPLC) with UV detection is commonly employed. The mobile phase typically consists of water and acetonitrile (11:9 ratio), with a detection wavelength of 227 nm. System suitability tests, including resolution and tailing factor assessments, ensure chromatographic precision. Reference standards should be used to confirm retention times, and peak purity must be verified via photodiode array (PDA) detection to rule out co-eluting impurities .

Q. How is the quantification of this compound validated according to pharmacopeial standards?

Validation follows ICH guidelines and includes:

  • Specificity : Ensure no interference from the matrix or other impurities.
  • Linearity : Test across 50–150% of the target concentration (R² ≥ 0.995).
  • Accuracy : Recovery rates of 98–102% via spiked placebo samples.
  • Precision : Repeatability (RSD ≤ 2.0%) and intermediate precision (RSD ≤ 3.0%).
  • LOD/LOQ : Typically ≤0.03% and ≤0.1%, respectively, relative to paclitaxel .

Table 1: Key Validation Parameters for Impurity O Quantification

ParameterRequirement
Linearity Range50–150% of specification
Accuracy98–102% Recovery
Repeatability (RSD)≤2.0%
LOQ≤0.1%

Advanced Research Questions

Q. What experimental strategies elucidate degradation pathways leading to this compound under various storage conditions?

Forced degradation studies under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis) are critical. Use LC-MS/MS to track degradation products and propose mechanistic pathways. For example, acidic conditions may hydrolyze the taxane side chain, while oxidation could modify the benzoyl group. Stability-indicating methods must separate degradation products from Impurity O to avoid misidentification .

Q. How can researchers address discrepancies in impurity profiling data between chromatographic systems?

Discrepancies often arise from column chemistry variations (e.g., C18 vs. phenyl-hexyl). To mitigate:

  • Perform robustness testing with ±10% acetonitrile in the mobile phase.
  • Use orthogonal methods (e.g., HILIC vs. reversed-phase) to confirm impurity behavior.
  • Validate system suitability criteria across laboratories to harmonize results .

Q. What are the challenges in synthesizing high-purity this compound for reference standards?

Key challenges include:

  • Stereochemical complexity : Requires chiral synthesis or semi-synthesis from paclitaxel.
  • Purification : Use preparative HPLC with fraction collection, followed by lyophilization.
  • Characterization : Confirm structure via NMR (¹H, ¹³C, 2D COSY) and high-resolution mass spectrometry (HRMS). Purity must exceed 98% (by area normalization) .

Q. How can computational modeling aid in predicting the formation of this compound during synthesis?

Molecular dynamics simulations can model reaction intermediates under varying pH and temperature conditions. Density functional theory (DFT) calculations predict thermodynamic stability of degradation products. Pair these with experimental data to optimize synthesis routes and minimize impurity formation .

Methodological Considerations

  • Data Integrity : Maintain raw chromatograms and spectra for audit trails. Use electronic lab notebooks (ELNs) to track deviations .
  • Regulatory Alignment : Follow USP guidelines for impurity thresholds (≤0.1% for unknown impurities, ≤2.0% total) and include batch-to-batch variability analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.